Ethyl 4-thioureidobenzoate

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers synthesizing urease inhibitors or constructing 2-imino-4-thiazolidinone heterocycles often encounter inconsistent yields from low-purity thiourea precursors. Ethyl 4-thioureidobenzoate (CAS 23051-16-3) directly resolves this as a validated aryl thiourea building block. • Direct precursor to benzoylthioureido derivatives with IC50 = 0.13-0.21 µM against urease, ~100-fold more potent than standard inhibitors • Balanced LogP (2.29) and TPSA (96.4 Ų) enable predictable SAR during hit-to-lead optimization • ≥97% purity (HPLC-verified) with batch-specific CoA ensures reproducible multi-step yields • Ambient shipping; R&D-use only

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
CAS No. 23051-16-3
Cat. No. B1586007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-thioureidobenzoate
CAS23051-16-3
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=S)N
InChIInChI=1S/C10H12N2O2S/c1-2-14-9(13)7-3-5-8(6-4-7)12-10(11)15/h3-6H,2H2,1H3,(H3,11,12,15)
InChIKeyZJGHEUYKWKTKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Thioureidobenzoate (CAS 23051-16-3): Procurement Specifications and Baseline Identity for Research Selection


Ethyl 4-thioureidobenzoate (CAS 23051-16-3) is an aryl thiourea compound characterized by a para-substituted benzoate core with an ethyl ester group and a thioureido moiety (C10H12N2O2S, MW 224.28 g/mol) . This compound exists as a white crystalline solid with a melting point of 157–159 °C and a calculated LogP of 2.29, indicating moderate lipophilicity . It is primarily employed as a versatile building block in medicinal chemistry and organic synthesis, serving as a key intermediate for constructing heterocyclic systems and thiourea-based derivatives . Its structural features, including two hydrogen bond donors (thiourea NH2) and four acceptors (ester carbonyl, thiourea sulfur), confer a distinct hydrogen-bonding capacity compared to its oxygen-based ureido analog or acid/ester variants . For research procurement, standard purity specifications are ≥95% (HPLC, NMR-verified), with available batch-specific certificates of analysis (CoA) from major vendors .

Why Ethyl 4-Thioureidobenzoate Cannot Be Interchanged with Close Analogs in Thiourea-Based Research


Within the thiourea family, subtle variations in ester chain length, aromatic substitution pattern, or functional group identity (e.g., ureido vs. thioureido) profoundly alter physicochemical properties, reactivity, and biological target engagement [1]. For instance, replacing the ethyl ester with a methyl group reduces LogP by ~1.16 units and decreases molecular weight by ~14 g/mol, affecting solubility and membrane permeability . Similarly, substituting the thiourea sulfur with oxygen (as in ethyl 4-ureidobenzoate) eliminates the compound’s capacity for sulfur-mediated hydrogen bonding and metal coordination, a critical feature in urease inhibition and heterocycle synthesis . Even the presence of a free carboxylic acid versus an ethyl ester drastically impacts solubility (aqueous vs. organic) and synthetic utility, as the ester serves as a protected form amenable to further derivatization . Consequently, researchers and procurement specialists must evaluate compounds on a case-by-case basis rather than relying on class-level assumptions, as the specific quantitative evidence below demonstrates.

Quantitative Differentiation of Ethyl 4-Thioureidobenzoate Against In-Class Analogs: A Comparative Evidence Guide


Lipophilicity (LogP) Comparison: Ethyl vs. Methyl Thioureidobenzoate

Ethyl 4-thioureidobenzoate exhibits a calculated LogP of 2.29, which is 1.16 units higher (more lipophilic) than the methyl ester analog (LogP = 1.13) . This difference translates to an approximately 14.5-fold greater octanol-water partition coefficient, indicating enhanced membrane permeability potential according to Lipinski's Rule of Five guidelines . The increased lipophilicity is directly attributable to the additional methylene unit in the ethyl ester group .

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability and CNS Penetration

The calculated topological polar surface area (TPSA) for ethyl 4-thioureidobenzoate is 96.4 Ų, which is 32.05 Ų larger than that of the methyl ester analog (TPSA = 64.35 Ų) [REFS-1, REFS-2]. Despite this increase, both values remain well below the 140 Ų threshold commonly associated with poor oral absorption and below the 90 Ų cutoff often cited for favorable CNS penetration [1]. The difference arises from the ethyl ester's contribution to the overall surface area and hydrogen bonding capacity .

Medicinal Chemistry ADME Physicochemical Properties

Melting Point and Thermal Stability for Formulation and Purification

Ethyl 4-thioureidobenzoate has a reported melting point range of 157–159 °C, which is substantially lower than that of 4-thioureidobenzoic acid (255 °C) [REFS-1, REFS-2]. This 96–98 °C difference in melting point reflects the ester's reduced intermolecular hydrogen bonding compared to the free carboxylic acid, which forms strong dimeric associations in the solid state [2]. The lower melting point facilitates recrystallization from common organic solvents and reduces energy requirements for thermal processing during formulation .

Pharmaceutical Development Crystallization Thermal Analysis

Hydrogen Bond Donor/Acceptor Counts and Their Impact on Molecular Recognition

Ethyl 4-thioureidobenzoate contains 2 hydrogen bond donors (both from the thiourea NH2) and 4 hydrogen bond acceptors (ester carbonyl oxygen, thiourea sulfur, and thiourea nitrogen), as calculated by standard chemoinformatic tools . In contrast, the oxygen-containing ureido analog (ethyl 4-ureidobenzoate) also has 2 donors and 4 acceptors, but the substitution of sulfur for oxygen reduces the compound's polarizability and alters its metal-binding properties . Furthermore, the free acid derivative (4-thioureidobenzoic acid) possesses 3 hydrogen bond donors and 4 acceptors due to the additional carboxylic acid proton, increasing aqueous solubility but potentially reducing passive membrane permeability [1].

Molecular Docking Structure-Based Drug Design Computational Chemistry

Synthetic Utility as a Protected Building Block for Urease Inhibitor Libraries

Ethyl 4-thioureidobenzoate serves as a key intermediate in the synthesis of ethyl 4-(3-benzoylthioureido)benzoate derivatives, which have been reported as potent urease inhibitors with IC50 values as low as 0.13 µM [1]. The ethyl ester group acts as a protecting group during thiourea derivatization, preventing unwanted side reactions at the carboxylate moiety, and can be selectively hydrolyzed later to yield the free acid if desired . This contrasts with the methyl ester analog, which offers a smaller steric shield and may be more prone to premature hydrolysis under certain reaction conditions . The target compound's para-substitution pattern ensures regioselectivity in further functionalization, a critical factor in constructing focused chemical libraries .

Medicinal Chemistry Organic Synthesis Urease Inhibition

Strategic Procurement and Application Scenarios for Ethyl 4-Thioureidobenzoate in Medicinal Chemistry and Organic Synthesis


Lead Optimization in Urease Inhibitor Drug Discovery Programs

Researchers developing novel urease inhibitors for treating Helicobacter pylori infections or agricultural applications should prioritize ethyl 4-thioureidobenzoate as a starting material. As demonstrated in published studies, this compound serves as the direct precursor to highly potent benzoylthioureido derivatives (IC50 = 0.13–0.21 µM), which are 100-fold more active than standard inhibitors [1]. Its ethyl ester protecting group streamlines the synthesis of focused libraries while minimizing side reactions, enabling rapid SAR exploration .

Synthesis of Heterocyclic Building Blocks for Fragment-Based Drug Discovery

Ethyl 4-thioureidobenzoate is an ideal scaffold for constructing 2-imino-4-thiazolidinones and related heterocycles via cyclization reactions [1]. Its balanced lipophilicity (LogP = 2.29) and moderate TPSA (96.4 Ų) make it a suitable fragment for hit identification campaigns, where physicochemical property optimization is paramount . Procurement of this compound in ≥95% purity ensures consistent yields and minimizes purification bottlenecks during multi-step synthetic sequences .

Comparative Physicochemical Profiling in ADME/Tox Assays

For laboratories conducting parallel screening of thiourea analogs to establish structure–property relationships (SPR), ethyl 4-thioureidobenzoate provides a distinct data point with its LogP of 2.29 and TPSA of 96.4 Ų [1]. When benchmarked against the methyl ester (LogP = 1.13, TPSA = 64.35 Ų) and the free acid (LogP ≈ 1.0 estimated, TPSA ≈ 107 Ų), it reveals the incremental effect of ester chain length on permeability and solubility . This information is critical for predicting oral bioavailability and CNS penetration in early-stage drug discovery .

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